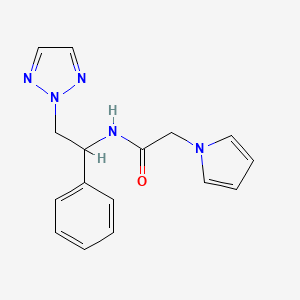
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTE is a small molecule that belongs to the class of pyrrole-derived compounds and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and characterization of compounds structurally related to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide have been extensively studied. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes with Co(II) and Cu(II), demonstrating the effect of hydrogen bonding on self-assembly processes and antioxidant activity (Chkirate et al., 2019). Similarly, Panchal and Patel (2011) reported on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, characterizing the compounds through NMR and IR spectroscopy, indicating their potential in various chemical applications (Panchal & Patel, 2011).
Antimicrobial and Anticancer Properties
The biological activities of triazole and pyrazole derivatives have also been explored. Mahyavanshi et al. (2017) synthesized a series of triazole compounds containing a thioamide group and evaluated their antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mahyavanshi et al., 2017). In the context of anticancer research, Šermukšnytė et al. (2022) investigated 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids, identifying compounds with significant cytotoxic effects on these cell lines (Šermukšnytė et al., 2022).
Propiedades
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-20-10-4-5-11-20)19-15(12-21-17-8-9-18-21)14-6-2-1-3-7-14/h1-11,15H,12-13H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDDGWDWSUQVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

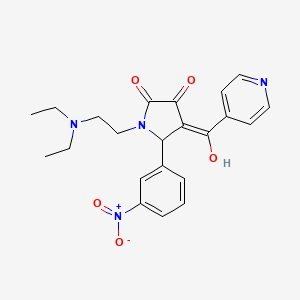
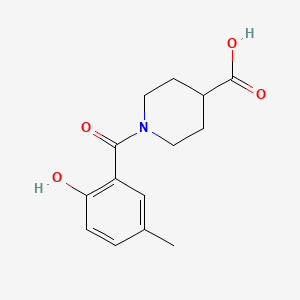
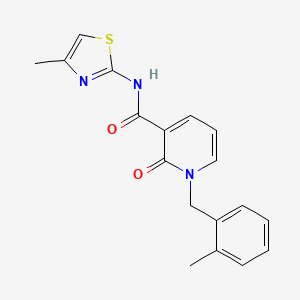
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2402691.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2402692.png)
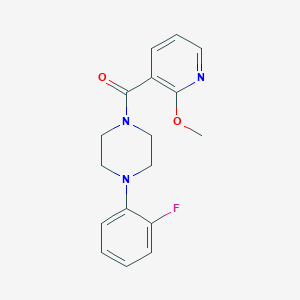
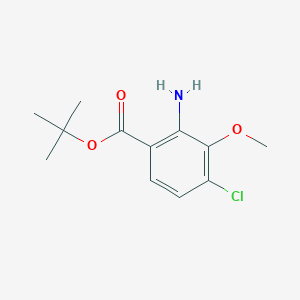
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2402699.png)
![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)
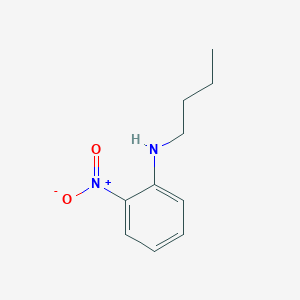
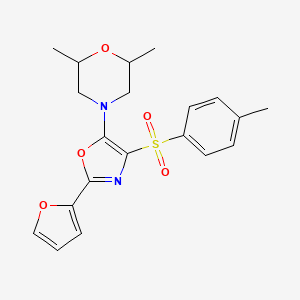
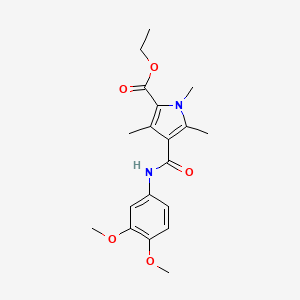
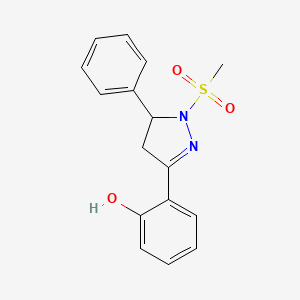
![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2402711.png)